An In-depth Technical Guide to 3-Bromo-4-methylbenzonitrile
An In-depth Technical Guide to 3-Bromo-4-methylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Bromo-4-methylbenzonitrile, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document details its chemical and physical properties, safety information, a representative synthetic protocol, and its applications in organic synthesis.
Core Compound Information
CAS Number: 42872-74-2[1]
Synonyms: 2-Bromo-4-cyanotoluene, Benzonitrile, 3-bromo-4-methyl-
Physicochemical Properties
The physical and chemical properties of 3-Bromo-4-methylbenzonitrile are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₈H₆BrN | [1] |
| Molecular Weight | 196.04 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 41-45 °C | [3] |
| Boiling Point | 259.0 ± 20.0 °C at 760 mmHg | [4] |
| Density | 1.5 ± 0.1 g/cm³ | [4] |
| Solubility | Insoluble in water | |
| Flash Point | >110 °C (>230 °F) - closed cup | [3] |
| InChI Key | VXUMRYMTYKDWMO-UHFFFAOYSA-N | [1] |
| SMILES | CC1=C(C=C(C=C1)C#N)Br | [1] |
Synthesis of 3-Bromo-4-methylbenzonitrile
3-Bromo-4-methylbenzonitrile is a crucial building block in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs) and agrochemicals.[5] Its synthesis can be achieved through various methods, with the electrophilic bromination of 4-methylbenzonitrile being a common and effective approach.
Representative Experimental Protocol: Electrophilic Aromatic Bromination
This protocol describes a plausible method for the synthesis of 3-Bromo-4-methylbenzonitrile based on established electrophilic aromatic substitution reactions.
Materials:
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4-Methylbenzonitrile (p-tolunitrile)
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N-Bromosuccinimide (NBS) or molecular bromine (Br₂)
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A suitable solvent (e.g., acetonitrile, dichloromethane, or a protic acid like sulfuric acid)
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Iron(III) bromide (FeBr₃) or another Lewis acid catalyst (if using Br₂)
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Deionized water
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Saturated sodium bicarbonate solution
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Brine (saturated sodium chloride solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (if heating is required), dissolve 4-methylbenzonitrile in the chosen solvent.
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Bromination:
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Using NBS: Add N-Bromosuccinimide to the solution. The reaction may be initiated by the addition of a protic acid.
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Using Br₂: Cool the solution in an ice bath. Slowly add a solution of molecular bromine in the same solvent. The presence of a Lewis acid catalyst like FeBr₃ is typically required.
-
-
Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
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Work-up:
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Quench the reaction by adding a saturated solution of sodium bicarbonate or sodium thiosulfate (if Br₂ was used) to neutralize any remaining acid or bromine.
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Transfer the mixture to a separatory funnel and extract the product with an organic solvent.
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Wash the combined organic layers sequentially with deionized water and brine.
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-
Purification:
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
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The crude 3-Bromo-4-methylbenzonitrile can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
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Synthetic Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of 3-Bromo-4-methylbenzonitrile via electrophilic bromination.
Caption: Synthetic workflow for 3-Bromo-4-methylbenzonitrile.
Applications in Synthesis
3-Bromo-4-methylbenzonitrile is a versatile intermediate due to the presence of three reactive sites: the bromine atom, the cyano group, and the methyl group. The bromine atom is particularly useful for introducing the substituted phenyl ring into larger molecules via cross-coupling reactions, such as the Suzuki and Heck reactions. The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further synthetic pathways.
Its utility is prominent in the following areas:
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Pharmaceuticals: It serves as a foundational building block in the synthesis of various active pharmaceutical ingredients.[5] The bromo and cyano functionalities are often key to the biological activity of the target drug molecules.
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Agrochemicals: This compound is used in the development of modern crop protection agents, including herbicides and insecticides.[5]
The following diagram illustrates the role of 3-Bromo-4-methylbenzonitrile as a versatile synthetic intermediate.
Caption: Role as a versatile synthetic intermediate.
Safety Information
3-Bromo-4-methylbenzonitrile is classified as harmful. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
GHS Hazard Statements:
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H302: Harmful if swallowed.
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H312: Harmful in contact with skin.
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H332: Harmful if inhaled.
Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
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P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
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P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
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P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
